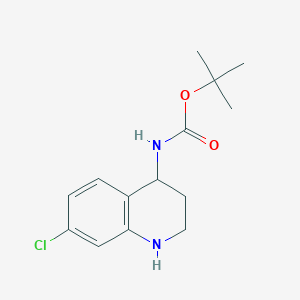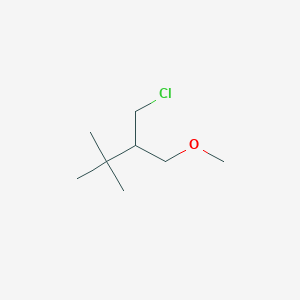
2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane is an organic compound with a unique structure that includes a chloromethyl group, a methoxy group, and a dimethylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane typically involves the chloromethylation of 1-methoxy-3,3-dimethylbutane. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of chloromethyl methyl ether, which is a hazardous substance.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of amines, thiols, or other substituted derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Industrial Chemistry: Employed in the production of specialty chemicals and reagents.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane involves its reactivity due to the presence of the chloromethyl and methoxy groups. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack. The methoxy group can participate in various reactions, including oxidation and substitution, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl Methyl Ether: Used in similar chloromethylation reactions.
Methoxymethyl Chloride: Another compound with a methoxy and chloromethyl group.
Dimethylbutane Derivatives: Compounds with similar alkane backbones but different functional groups.
Uniqueness
2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H17ClO |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-2-(methoxymethyl)-3,3-dimethylbutane |
InChI |
InChI=1S/C8H17ClO/c1-8(2,3)7(5-9)6-10-4/h7H,5-6H2,1-4H3 |
InChI Key |
LEYWVYYJYVHMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(COC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



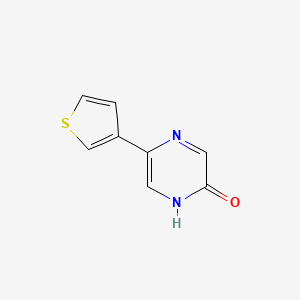
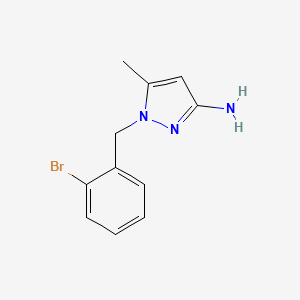
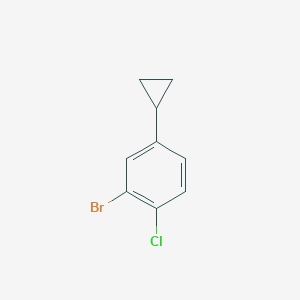

![3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13175844.png)
![7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13175846.png)

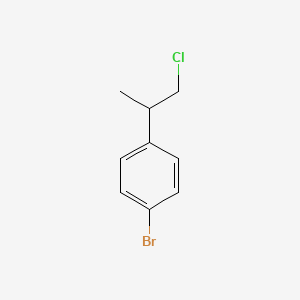
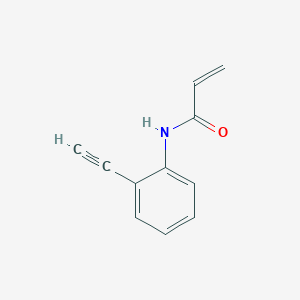
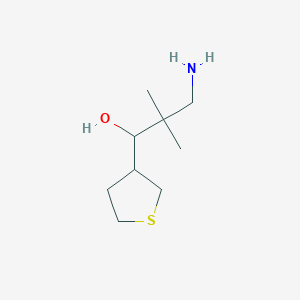
amino}cyclopropane-1-carboxylic acid](/img/structure/B13175879.png)
